Cucurbitacin IIa

Description

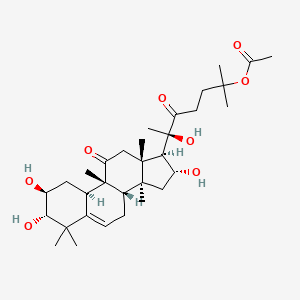

Structure

3D Structure

Properties

IUPAC Name |

[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNAQSYQLFTCM-GYXNDICUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926388 | |

| Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-34-2, 129357-90-0 | |

| Record name | Hemslecin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58546-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin IIa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58546-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cucurbitacin IIa: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin IIa (CuIIa) is a tetracyclic triterpenoid compound predominantly found in plants of the Cucurbitaceae family, such as Hemsleya amabilis[1][2]. Like other members of the cucurbitacin family, it has garnered significant attention for its potent biological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties[3][4]. While many cucurbitacins are known to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, this compound presents a distinct mechanism of action, making it a subject of great interest for novel therapeutic strategies.[1][5] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanisms of Action

This compound combats cancer cell proliferation and survival through a multi-pronged approach, primarily involving the disruption of the actin cytoskeleton, induction of G2/M cell cycle arrest, and promotion of apoptosis, largely independent of direct JAK/STAT inhibition.[1][5] In certain cancer types, it also functions as a tyrosine kinase inhibitor targeting the EGFR/MAPK pathway.[6][7]

Disruption of the Actin Cytoskeleton

A primary and novel mechanism of this compound is its ability to induce the irreversible aggregation and clustering of filamentous actin (F-actin)[1][5]. This action disrupts the integrity of the cytoskeleton, a critical component for cell structure, motility, and division.[4][8][9] This effect is linked to the modulation of the RhoA signaling pathway. Studies show that CuIIa treatment leads to reduced phosphorylation of the small GTPase RhoA, which suggests its increased activity, contributing to the observed actin disruption.[1][5] The profound morphological changes induced by cytoskeletal collapse ultimately trigger mitotic blockage and subsequent cell death.[1][10]

Induction of Cell Cycle Arrest at G2/M Phase

This compound is a potent inducer of cell cycle arrest at the G2/M phase in various cancer cell lines, including liver, lung, and prostate cancer cells.[1][3][4] This mitotic blockage is a direct consequence of cytoskeletal disruption and is molecularly evidenced by a significant reduction in the expression of phospho-Histone H3, a key marker of mitotic progression.[1][5] By preventing cells from completing mitosis, CuIIa effectively halts their proliferation, leading to an accumulation of cells in the G2/M phase.[3][11]

Promotion of Apoptosis

The mitotic blockage induced by this compound directs cancer cells towards programmed cell death, or apoptosis.[1][12] This process is mediated through several key molecular events:

-

Inhibition of Survivin: Unlike other cucurbitacins that target the JAK/STAT pathway directly, CuIIa acts downstream by markedly reducing the expression of survivin, an Inhibitor of Apoptosis Protein (IAP) that is crucial for cell cycle regulation and blockade of caspase activation.[1][5] The downregulation of survivin removes this protective barrier, allowing apoptotic signals to proceed.

-

PARP Cleavage: The reduction in survivin facilitates the activation of caspases, leading to a marked increase in the cleavage of poly-(ADP-ribose) polymerase (PARP).[1][5] Cleaved PARP is a hallmark of caspase-dependent apoptosis, signifying the final stages of DNA breakdown and cell death.[1]

Interference with the EGFR/MAPK Signaling Pathway

In non-small cell lung cancer (NSCLC) A549 cells, this compound has been identified as a tyrosine kinase inhibitor (TKI) of the Epidermal Growth Factor Receptor (EGFR).[6][7] It directly interferes with the EGFR-MAPK signaling cascade, a critical pathway for cell proliferation and survival.[7][13] Molecular docking studies show that CuIIa binds to the active site of EGFR, inhibiting its kinase activity.[7] This inhibition leads to inconsistent downstream signaling, notably the significant downregulation of MEK1 and ERK1 transcription, which ultimately suppresses cell proliferation and contributes to apoptosis and G2/M arrest.[6][7]

Quantitative Data Summary

The anti-proliferative efficacy of this compound and its derivatives has been quantified across various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | Compound | IC50 Value | Citation |

| NCI-H1299 | Lung Cancer | This compound | ~50 µg/ml | [1] |

| CWR22Rv-1 | Prostate Cancer | This compound | >100 µg/ml | [1] |

| PC-3 | Prostate Cancer | This compound | >100 µg/ml | [1] |

| A549 | Lung Cancer | This compound | 0.108 µM | [2] |

| HeLa | Cervical Cancer | This compound | 0.389 µM | [2] |

| SKOV3 | Ovarian Cancer | Derivative 2 (acetyl-protected) | 1.2 ± 0.01 µM | [2][14] |

| SKOV3 | Ovarian Cancer | Derivative 4d (2-hydrazinopyridine) | 2.2 ± 0.19 µM | [2][14] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms described, specific experimental workflows are employed. The logical flow of these experiments and the signaling pathways affected by this compound are visualized below.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., CWR22Rv-1, PC-3, NCI-H1299) in a 96-well plate at a density of 5 × 10³ cells/well and culture overnight at 37°C.[15]

-

Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0-200 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 450-570 nm using a microplate reader.[15]

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by CuIIa.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include survivin, PARP, phospho-Histone H3, total and phosphorylated EGFR, MEK1, ERK1, and GAPDH (as a loading control).[1][7]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat approximately 1 × 10⁶ cells with this compound for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.[16]

-

Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11][16]

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a distinct mechanism of action. Its ability to induce irreversible actin aggregation, leading to G2/M arrest and subsequent apoptosis via survivin inhibition, sets it apart from other cucurbitacins that primarily target the JAK/STAT pathway.[1][5] Furthermore, its role as an EGFR tyrosine kinase inhibitor in certain cancers highlights its potential for targeted therapy.[6][7] The comprehensive data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Future research should focus on its in vivo efficacy, safety profile, and potential for synergistic combinations with existing chemotherapeutic agents.[3][4]

References

- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogrev.com [phcogrev.com]

- 5. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cucurbitacin E-induced disruption of the actin and vimentin cytoskeleton in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. Cucurbitacin E Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cucurbitacin IIb induces apoptosis and cell cycle arrest through regulating EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Low nanomolar concentrations of Cucurbitacin-I induces G2/M phase arrest and apoptosis by perturbing redox homeostasis in gastric cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Cucurbitacin IIa in Hemsleya amabilis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cucurbitacin IIa, a potent anti-inflammatory and anti-cancer triterpenoid, is a key bioactive compound isolated from Hemsleya amabilis. Understanding its biosynthesis is crucial for developing sustainable production methods, such as metabolic engineering in microbial or plant chassis. This technical guide provides a comprehensive overview of the elucidated biosynthetic pathway of this compound, presenting key enzymatic steps, quantitative data from heterologous expression studies, and detailed experimental protocols for replication and further investigation. The pathway involves a series of enzymatic reactions starting from the mevalonate (MVA) pathway, leading to the formation of the cucurbitane skeleton, which is then functionalized by cytochrome P450 monooxygenases (CYP450s) and an acyltransferase. This document is intended to serve as a foundational resource for researchers aiming to harness the therapeutic potential of this compound through biotechnological approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Hemsleya species is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway. The pathway proceeds through the formation of a tetracyclic triterpenoid backbone, cucurbitadienol, which is subsequently modified by a series of oxidation and acylation reactions to yield this compound.[1][2][3]

The key enzymes identified in the biosynthesis of this compound in the closely related Hemsleya chinensis are:

-

Squalene Epoxidases (HcSE1, HcSE2): Catalyze the epoxidation of squalene to 2,3-oxidosqualene.[1][2][3]

-

Oxidosqualene Cyclase (HcOSC6): A cucurbitadienol synthase that catalyzes the cyclization of 2,3-oxidosqualene to form the foundational cucurbitane skeleton, cucurbitadienol.[1][3][4]

-

Cytochrome P450 Monooxygenases (HcCYP87D20 and HcCYP81Q59): These enzymes are responsible for the hydroxylation and oxidation of the cucurbitadienol backbone at specific positions.[1][2]

-

Acyltransferase (HcAT1): Catalyzes the final acylation step to produce this compound.[1][2]

While these enzymes were identified in H. chinensis, the high degree of conservation of biosynthetic pathways for specialized metabolites within a plant genus suggests a highly similar or identical pathway in Hemsleya amabilis.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Hemsleya.

Quantitative Data from Heterologous Expression Studies

The functionality of the key biosynthetic genes has been validated through heterologous expression in Saccharomyces cerevisiae (yeast) and transient expression in Nicotiana benthamiana (tobacco). The following tables summarize the production titers of key intermediates.

Table 1: Production of Cucurbitadienol in Engineered Yeast and Tobacco

| Host Organism | Product | Titer | Reference |

| Saccharomyces cerevisiae | Cucurbitadienol | 296.37 mg/L | [3][5] |

| Saccharomyces cerevisiae | Total Triterpenoids | 722.99 mg/L | [5] |

| Nicotiana benthamiana | Cucurbitadienol | 94.8 mg/g dry weight | [3][5] |

Table 2: Production of 11-carbonyl-20β-hydroxy-cucurbitadienol in Engineered Yeast and Tobacco

| Host Organism | Product | Titer | Reference |

| Saccharomyces cerevisiae | 11-carbonyl-20β-hydroxy-Cuol | 46.41 mg/l | [1] |

| Saccharomyces cerevisiae | Total Cucurbitacin Triterpenoids | 126.47 mg/l | |

| Nicotiana benthamiana | 11-carbonyl-20β-hydroxy-Cuol | 1.28 mg/g dry weight | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway.

Heterologous Expression in Saccharomyces cerevisiae

This protocol describes the expression of plant-derived genes in yeast to characterize their function.

3.1.1. Plasmid Construction and Yeast Transformation

-

Gene Amplification: Amplify the coding sequences of the target genes (e.g., HcOSC6, HcCYP87D20) from Hemsleya amabilis cDNA using PCR with primers containing appropriate restriction sites.

-

Vector Ligation: Digest the PCR products and the yeast expression vector (e.g., pESC-URA) with the corresponding restriction enzymes. Ligate the gene of interest into the vector.

-

Yeast Transformation: Transform the ligation product into a suitable S. cerevisiae strain (e.g., YPH499) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Selection: Plate the transformed yeast cells on synthetic complete (SC) medium lacking uracil (or the appropriate auxotrophic marker) to select for successful transformants.

3.1.2. Yeast Culture and Induction

-

Starter Culture: Inoculate a single colony of transformed yeast into 5 mL of SC medium with 2% glucose and grow overnight at 30°C with shaking.

-

Main Culture: Inoculate the starter culture into 50 mL of SC medium with 2% raffinose to an OD600 of 0.4. Grow at 30°C with shaking until the OD600 reaches 1.0.

-

Induction: Induce gene expression by adding galactose to a final concentration of 2%.

-

Incubation: Continue to incubate the culture at 30°C with shaking for 48-72 hours.

3.1.3. Triterpenoid Extraction from Yeast

-

Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

-

Cell Lysis: Resuspend the cell pellet in 1 mL of 20% KOH in 50% ethanol. Incubate at 90°C for 1 hour to saponify the lipids and break the cells.

-

Extraction: Cool the mixture and add an equal volume of n-hexane. Vortex vigorously for 5 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Sample Preparation: Transfer the upper hexane phase to a new tube and evaporate to dryness under a stream of nitrogen. Resuspend the dried extract in a suitable solvent (e.g., ethyl acetate) for analysis.

Transient Expression in Nicotiana benthamiana

This protocol outlines the rapid, transient expression of genes in tobacco leaves for functional characterization.

3.2.1. Agrobacterium tumefaciens Preparation

-

Transformation: Introduce the plant expression vector containing the gene of interest into Agrobacterium tumefaciens strain GV3101 by electroporation.

-

Culture: Grow the transformed Agrobacterium in LB medium with appropriate antibiotics at 28°C overnight.

-

Infiltration Culture: Inoculate the overnight culture into infiltration medium (10 mM MES, 10 mM MgCl2, 200 µM acetosyringone, pH 5.6) to an OD600 of 0.5-1.0. Incubate at room temperature for 2-4 hours without shaking.

3.2.2. Agroinfiltration

-

Plant Material: Use 4-6 week old N. benthamiana plants.

-

Infiltration: Infiltrate the Agrobacterium suspension into the abaxial side of the leaves using a needleless syringe.

-

Incubation: Keep the infiltrated plants in a growth chamber at 24°C with a 16-hour light/8-hour dark cycle for 3-5 days.

3.2.3. Triterpenoid Extraction from Tobacco

-

Harvesting: Harvest the infiltrated leaf tissue and freeze-dry.

-

Grinding: Grind the freeze-dried tissue to a fine powder.

-

Extraction: Extract the powder with a suitable organic solvent (e.g., methanol or ethyl acetate) using sonication or shaking.

-

Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure.

-

Sample Preparation: Resuspend the dried extract in a known volume of solvent for analysis.

Metabolite Analysis by GC-MS or LC-MS

-

Derivatization (for GC-MS): Silylate the hydroxyl groups of the triterpenoids by reacting the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

-

Chromatography: Separate the metabolites on an appropriate GC column (e.g., HP-5MS) or LC column (e.g., C18).

-

Mass Spectrometry: Detect and identify the compounds based on their mass spectra and retention times compared to authentic standards.

-

Quantification: Quantify the metabolites by integrating the peak areas and comparing them to a standard curve of a known concentration of the authentic compound.

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the transcript levels of the biosynthetic genes.

-

RNA Extraction: Extract total RNA from Hemsleya amabilis tissues or the heterologous expression host using a commercial kit or a standard protocol (e.g., TRIzol).

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or GAPDH).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.

-

Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for gene identification and functional characterization, as well as the logical relationship of the key enzymes in the pathway.

Caption: Experimental workflow for identifying and characterizing genes in the this compound pathway.

Caption: Logical relationship of enzymes in the latter stages of this compound biosynthesis.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Hemsleya species provides a genetic toolkit for the metabolic engineering of this valuable pharmaceutical compound. The identification of key enzymes, including oxidosqualene cyclases, CYP450s, and an acyltransferase, opens the door for their heterologous expression in microbial and plant systems to achieve scalable and sustainable production. Future research should focus on the complete characterization of all intermediate steps and the regulatory mechanisms governing the pathway. Furthermore, optimizing the expression of these enzymes in engineered hosts holds the promise of high-yield production of this compound, thereby facilitating its development as a therapeutic agent.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]

- 4. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cucurbitacin IIa: A Technical Guide for Researchers

An in-depth exploration of the mechanisms of action, signaling pathways, and experimental evaluation of a potent natural triterpenoid.

Introduction

Cucurbitacin IIa, a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, such as Hemsleya amabilis, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-cancer effects. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural product. This document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates.

Core Pharmacological Properties

This compound exhibits a range of biological effects, including anti-inflammatory, anti-viral, and most notably, potent anti-cancer properties.[1] Its cytotoxic and pro-apoptotic activities have been demonstrated across a variety of cancer cell lines. A key feature of this compound's mechanism is its ability to induce non-reversible actin aggregation, leading to disruption of the cytoskeleton and subsequent mitotic arrest and apoptosis.[2]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| SKOV3 | Ovarian Cancer | 1.2 ± 0.01 | SRB | [3][4] |

| HT29 | Colon Cancer | Low µM range | SRB | [3][4] |

| HEPG2 | Liver Cancer | Low µM range | SRB | [3][4] |

| MCF-7 | Breast Cancer | Low µM range | SRB | [3][4] |

| LOVO | Colon Cancer | Low µM range | SRB | [3][4] |

| HeLa | Cervical Cancer | 0.389 | Not Specified | [3] |

| A549 | Lung Cancer | 0.108 | Not Specified | [3] |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating several key signaling pathways critical for cancer cell survival and proliferation.

JAK/STAT Pathway Independent Apoptosis

Unlike some other cucurbitacins that directly inhibit the phosphorylation of JAK2 and STAT3, this compound induces apoptosis through a mechanism largely independent of this direct inhibition.[2] Instead, it targets downstream components, notably by reducing the expression of the inhibitor of apoptosis protein (IAP) survivin.[2] This leads to the activation of caspases and subsequent cleavage of poly-(ADP-ribose) polymerase (PARP), culminating in apoptosis.[2]

Disruption of the Actin Cytoskeleton

A primary mechanism of action for this compound is the induction of irreversible clustering of filamentous actin.[2] This disruption of the actin cytoskeleton interferes with crucial cellular processes, including mitosis, leading to cell cycle arrest in the G2/M phase.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Effects of Cucurbitacin IIa on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin IIa, a tetracyclic triterpenoid compound, has garnered significant interest for its diverse pharmacological activities. Emerging evidence indicates that a key mechanism of its cellular action involves the profound disruption of the actin cytoskeleton. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on actin dynamics, drawing upon available data and insights from closely related cucurbitacins. This document details the proposed mechanism of action involving the RhoA signaling pathway, presents comparative quantitative data, and offers detailed experimental protocols for the investigation of these effects. Visualizations of signaling pathways and experimental workflows are provided to facilitate comprehension and experimental design. While direct quantitative data for this compound remains an area of active research, this guide serves as a valuable resource for researchers investigating its potential as a therapeutic agent targeting the actin cytoskeleton.

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that is fundamental to a multitude of cellular processes, including cell motility, morphogenesis, division, and intracellular transport. Its constant remodeling is tightly regulated by a complex interplay of signaling pathways and actin-binding proteins. Disruption of this delicate equilibrium is a hallmark of various pathological conditions, including cancer, making the actin cytoskeleton an attractive target for therapeutic intervention.

Cucurbitacins, a class of tetracyclic triterpenoids found in various plant families, have demonstrated potent cytotoxic and anti-proliferative effects. While the mechanisms of action for several cucurbitacins, such as Cucurbitacin B, E, and I, have been extensively studied, the specific effects of this compound on the actin cytoskeleton are an emerging field of investigation. This guide aims to consolidate the existing knowledge on this compound and its impact on actin dynamics, providing a technical framework for further research and drug development.

Mechanism of Action: The Role of the RhoA Signaling Pathway

Current research suggests that this compound induces a dramatic and irreversible aggregation of filamentous actin (F-actin) within cells.[1] This effect is strongly linked to the activation of the RhoA signaling pathway, a critical regulator of actin cytoskeleton organization.[1][2]

The proposed mechanism involves the following key steps:

-

Increased RhoA Activity: this compound treatment leads to a reduction in RhoA phosphorylation, which is indicative of its increased activity.[1] Active, GTP-bound RhoA then initiates a downstream signaling cascade.

-

ROCK Activation: Activated RhoA binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

-

LIM Kinase Inhibition and Myosin Light Chain Phosphorylation: While the precise downstream cascade of this compound is still under full investigation, studies on related cucurbitacins suggest a complex interplay. For instance, Cucurbitacin I has been shown to inhibit LIM Kinase (LIMK), a downstream effector of ROCK that normally phosphorylates and inactivates cofilin.[3] At the same time, ROCK activation leads to increased phosphorylation of Myosin Light Chain (MLC), which promotes the assembly of contractile actomyosin filaments.

-

Actin Filament Aggregation and Stress Fiber Formation: The culmination of these signaling events is a shift in the cellular actin equilibrium towards stabilized, bundled filaments, leading to the characteristic aggregation of F-actin and the formation of prominent stress fibers. This profound alteration of the actin cytoskeleton disrupts normal cellular processes that are dependent on dynamic actin remodeling.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound-induced actin aggregation via RhoA activation.

Quantitative Data on the Effects of Cucurbitacins on the Actin Cytoskeleton

While specific quantitative data for this compound's direct effects on actin dynamics are still limited, studies on closely related cucurbitacins provide valuable comparative insights into their potency. The following tables summarize key quantitative findings for Cucurbitacin B, E, and I. It is important to note that these values may not be directly extrapolated to this compound but serve as a useful reference for experimental design.

Table 1: Cytotoxicity of Cucurbitacins in Various Cell Lines

| Cucurbitacin | Cell Line | IC50 Value | Exposure Time | Reference |

| Cucurbitacin B | Hela | 6.43 ± 0.94 nM | 72h | [4] |

| MCF-7 | 10.33 ± 1.21 nM | 72h | [4] | |

| U2OS | 12.67 ± 2.01 nM | 72h | [4] | |

| Cucurbitacin E | Hela | 15.67 ± 2.51 nM | 72h | [4] |

| MCF-7 | 20.33 ± 3.05 nM | 72h | [4] | |

| U2OS | 25.67 ± 4.12 nM | 72h | [4] | |

| Prostate Carcinoma | 7-50 nM | 2-6 days | [5] | |

| Cucurbitacin I | Hela | 50.33 ± 5.51 nM | 72h | [4] |

| MCF-7 | 64.67 ± 7.02 nM | 72h | [4] | |

| U2OS | 58.33 ± 6.54 nM | 72h | [4] | |

| This compound | HT-29 | 370 nM | Not Specified | [6] |

Table 2: Effects of Cucurbitacins on Cell Migration and Actin Dynamics

| Cucurbitacin | Effect | Cell Line | Concentration | Time | Reference |

| Cucurbitacin E | Inhibition of cell migration (IC50) | Caco-2 | 0.057 - 0.649 µM | 24-72h | [7] |

| Inhibition of transmembrane migration (IC50) | Caco-2 | 0.022 µM | 24h | [7] | |

| Cucurbitacin I | Inhibition of cell migration | MDCK | 100 nM | 24h | [8] |

| F-/G-actin ratio shift (from 0.2 to 2.5) | B16-F1 | 200 nM | 2h | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the actin cytoskeleton.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines for the study (e.g., A549, HT-29, or other cancer cell lines known to be sensitive to cucurbitacins).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (CAS: 58546-34-2) in dimethyl sulfoxide (DMSO).[4][6][9][10][11] Further dilute the stock solution in the culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Seed cells in appropriate culture vessels (e.g., multi-well plates, chamber slides) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO) and incubate for the specified duration.

F-Actin Staining with Phalloidin

This protocol allows for the visualization of F-actin organization within cells.

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and treat with this compound as described in section 4.1.

-

Fixation: After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes at room temperature.

-

Phalloidin Staining: Dilute fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin) in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

-

Imaging: Visualize the F-actin cytoskeleton using a fluorescence or confocal microscope with the appropriate filter sets.

Experimental Workflow: F-Actin Staining

Caption: Workflow for visualizing F-actin using phalloidin staining.

Western Blot Analysis of Actin and Signaling Proteins

This protocol is used to quantify the levels of total actin and key proteins in the RhoA signaling pathway.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total actin, RhoA, phospho-MLC, cofilin) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., GAPDH, β-tubulin) as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vitro Actin Polymerization/Depolymerization Assay

This assay directly measures the effect of this compound on the polymerization and depolymerization of purified actin.

-

Actin Preparation: Use commercially available pyrene-labeled actin. Reconstitute the pyrene-actin in a G-buffer (monomeric actin buffer).

-

Polymerization Assay:

-

In a 96-well black plate, add G-buffer, pyrene-labeled actin, and the desired concentrations of this compound or controls (e.g., vehicle, known polymerization inhibitor/enhancer).

-

Initiate polymerization by adding a polymerization-inducing buffer (F-buffer).

-

Immediately measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) at regular intervals for a set period (e.g., 60 minutes) using a fluorescence plate reader. An increase in fluorescence indicates actin polymerization.

-

-

Depolymerization Assay:

-

First, polymerize the pyrene-labeled actin by incubating with F-buffer until a stable fluorescence signal is reached.

-

Add this compound or controls to the polymerized F-actin.

-

Monitor the decrease in fluorescence over time, which corresponds to actin depolymerization.

-

Experimental Workflow: In Vitro Actin Polymerization Assay

Caption: Workflow for the in vitro actin polymerization assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent modulator of the actin cytoskeleton. Its ability to induce irreversible actin aggregation, likely through the activation of the RhoA signaling pathway, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancer where cytoskeletal dynamics are often dysregulated.

However, to fully realize the therapeutic potential of this compound, further in-depth research is required. Key areas for future investigation include:

-

Direct Target Identification: Elucidating the direct molecular target(s) of this compound within the RhoA signaling pathway.

-

Quantitative Actin Dynamics: Performing detailed quantitative studies on the effects of this compound on actin polymerization, depolymerization, and severing in vitro.

-

In Vivo Efficacy: Evaluating the in vivo efficacy and safety of this compound in preclinical models of diseases characterized by aberrant actin dynamics.

-

Structure-Activity Relationship Studies: Synthesizing and screening this compound analogs to optimize its potency and selectivity.

This technical guide provides a solid foundation for researchers to embark on these investigations. The provided protocols and conceptual frameworks will aid in the systematic exploration of this compound's mechanism of action and its potential as a transformative therapeutic agent.

References

- 1. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VASP Activation via the Gα13/RhoA/PKA Pathway Mediates Cucurbitacin-B-Induced Actin Aggregation and Cofilin-Actin Rod Formation | PLOS One [journals.plos.org]

- 3. Cucurbitacin I elicits the formation of actin/phospho-myosin II co-aggregates by stimulation of the RhoA/ROCK pathway and inhibition of LIM-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Cucurbitacin E-induced disruption of the actin and vimentin cytoskeleton in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS 58546-34-2 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Cucurbitacin E Inhibits Proliferation and Migration of Intestinal Epithelial Cells via Activating Cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cucurbitacin I Inhibits Cell Motility by Indirectly Interfering with Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | 58546-34-2 | FC73907 | Biosynth [biosynth.com]

- 11. This compound | CAS:58546-34-2 | Manufacturer ChemFaces [chemfaces.com]

role of Cucurbitacin IIa in JAK2/STAT3 signaling pathway

An In-Depth Technical Guide on the Role of Cucurbitacin IIa in the JAK2/STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly the JAK2/STAT3 axis, is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Cucurbitacins, a class of tetracyclic triterpenoids, are widely recognized as potent inhibitors of this pathway. However, this compound, a structurally distinct member of this family, exhibits a novel mechanism of action. Contrary to its congeners, this compound does not directly suppress the phosphorylation of JAK2 or STAT3. Instead, its potent anti-cancer effects stem from the disruption of the actin cytoskeleton and the inhibition of survivin, an anti-apoptotic protein that functions downstream of the JAK2/STAT3 pathway. This guide provides a comprehensive overview of the unique role of this compound, contrasting it with other cucurbitacins, presenting quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling interactions.

The JAK2/STAT3 Signaling Pathway: A Key Oncogenic Driver

The JAK2/STAT3 signaling cascade is a principal pathway for transducing signals from cytokines and growth factors from the cell membrane to the nucleus. The process is initiated by ligand binding to a receptor, leading to the activation of receptor-associated JAKs. Activated JAK2 then phosphorylates STAT3, prompting its dimerization and translocation to the nucleus, where it acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis. Dysregulation of this pathway is frequently implicated in tumor progression and resistance to therapy[1][2].

Cucurbitacins as a Class of JAK/STAT Inhibitors

The cucurbitacin family of compounds, notably Cucurbitacins B, D, E, and I, are well-documented as potent inhibitors of the JAK/STAT pathway[3][4]. They exert their anti-cancer effects by directly inhibiting the phosphorylation of JAK2 and STAT3, thereby blocking the entire downstream signaling cascade[3][5][6][7]. This direct inhibition leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis in a wide range of cancer cell lines[3][8].

This compound: A Divergent Mechanism of Action

While most cucurbitacins directly target the phosphorylation events in the JAK2/STAT3 pathway, compelling evidence indicates that this compound operates through a distinct mechanism. Studies have shown that this compound induces potent anti-cancer effects independent of JAK2/STAT3 phosphorylation [9][10].

The primary mechanisms of this compound are:

-

Actin Cytoskeleton Disruption : this compound induces irreversible clustering and aggregation of filamentous actin[5][9][10]. This disruption of the cytoskeleton leads to mitotic blockage and G2/M cell cycle arrest.

-

Inhibition of Survivin : The treatment of cancer cells with this compound leads to a marked reduction in the expression of survivin, a key member of the Inhibitor of Apoptosis Protein (IAP) family[9][10]. Survivin is a downstream target of the STAT3 pathway, and its inhibition prevents the blockage of caspases, thereby promoting apoptosis.

Therefore, while this compound does not inhibit the core JAK2/STAT3 phosphorylation cascade, it targets a critical downstream effector (survivin) and induces cell death through a parallel mechanism involving actin disruption[9][10].

References

- 1. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]

- 3. phcogrev.com [phcogrev.com]

- 4. researchgate.net [researchgate.net]

- 5. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cucurbitacin B inhibits growth and induces apoptosis through the JAK2/STAT3 and MAPK pathways in SH‑SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a novel class of anti-cancer drug inducing non-reversible actin aggregation and inhibiting survivin independent of JAK2/STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Cucurbitacin IIa induced apoptosis molecular mechanism

An In-depth Technical Guide on the Molecular Mechanism of Cucurbitacin IIa Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CuIIa), a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family, has demonstrated significant potential as an anti-inflammatory and anti-cancer agent.[1][2][3] A primary mechanism underlying its therapeutic effect is the induction of apoptosis, or programmed cell death, in target cells. This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound triggers apoptosis. It details the key signaling pathways, presents quantitative data from various studies, outlines common experimental protocols for investigation, and provides visual diagrams to elucidate the complex molecular interactions.

Core Molecular Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-faceted approach, engaging several critical signaling pathways. While its effects can be cell-type specific, a general mechanism involves the induction of cellular stress, inhibition of pro-survival signals, and activation of the caspase cascade.

Inhibition of the JAK/STAT3 Signaling Pathway

A hallmark of many cucurbitacins is their ability to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway.[4][5][6][7] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation and survival, including anti-apoptotic proteins like Bcl-2 and survivin.[8][9] this compound has been shown to inhibit this pathway, leading to the downregulation of these pro-survival proteins and sensitizing cells to apoptosis.[10] While some studies suggest CuIIa can act independently of JAK2/STAT3 phosphorylation, its influence on downstream targets like survivin is noted.[1][2][7]

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound actively engages the intrinsic apoptosis pathway, which is centered around the mitochondria.

-

Modulation of Bcl-2 Family Proteins: Apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[4] Cucurbitacins shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[4][8][9][11] This disruption leads to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption and Cytochrome c Release: The increase in pro-apoptotic proteins causes a loss of the mitochondrial membrane potential (ΔΨm).[12][13][14] This disruption results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[8][9][15]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[13][14][15]

Caspase Cascade Activation

The activation of initiator caspases (like caspase-9) triggers a proteolytic cascade involving effector caspases, primarily caspase-3.[13][14] Activated caspase-3 is the executioner of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation and membrane blebbing.[1][2] Several studies confirm that this compound-induced apoptosis is caspase-3-dependent.[1][2][3]

Interplay with Autophagy

Autophagy is a cellular process for degrading and recycling cellular components. The relationship between autophagy and apoptosis is complex, and cucurbitacins can influence this balance. In some contexts, this compound has been shown to enhance autophagy.[1][2] Interestingly, inhibiting autophagy can shift the mode of cell death towards caspase-dependent apoptosis, suggesting that autophagy may initially act as a survival mechanism that, when overwhelmed or inhibited, gives way to apoptosis.[16]

Quantitative Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of this compound and its derivatives on various human cancer cell lines.

Table 1: IC50 Values of this compound and Its Derivatives

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

|---|---|---|---|---|

| This compound | HeLa | 0.389 | SRB | [17] |

| This compound | A549 (Lung) | 0.108 | SRB | [17] |

| Derivative 2 | SKOV3 (Ovarian) | 1.2 ± 0.01 | SRB | [17][18] |

| Derivative 4d | SKOV3 (Ovarian) | 2.2 ± 0.19 | SRB |[17][18] |

Table 2: Apoptosis Induction by Cucurbitacins in Cancer Cells

| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method | Reference |

|---|---|---|---|---|---|

| Cucurbitacin B | U-2 OS (Osteosarcoma) | 25 | Not specified, significant increase | Annexin V/PI | [4] |

| Cucurbitacin B | U-2 OS (Osteosarcoma) | 50 | Not specified, dose-dependent increase | Annexin V/PI | [4] |

| Cucurbitacin B | U-2 OS (Osteosarcoma) | 100 | Not specified, maximal effect | Annexin V/PI | [4] |

| Cucurbitacin B | A549 (Lung) | 1.0 | Significant increase vs. control | Annexin V/PI | [8] |

| Cucurbitacin B | PC-3 (Prostate) | 25 | ~80% (Early + Late) | Annexin V/PI | [19] |

| Cucurbitacin I | Sézary Cells | 30 | 73-91% | Not specified |[20] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic mechanism of this compound.

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

-

Cell Culture and Treatment: Seed approximately 5x10⁵ cells in 6-well plates, allow them to adhere, and then treat with the desired concentrations of this compound for 24 hours.[8]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension (e.g., 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[21]

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-60 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[4]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-p-STAT3, anti-β-actin) overnight at 4°C.[4]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Caspase Activity Assay

This colorimetric assay quantifies the activity of key caspases like caspase-3 and caspase-9.

-

Cell Lysis: Treat cells with this compound, harvest them, and extract protein using a specific lysis buffer provided with the assay kit.[8]

-

Protein Quantification: Measure the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to a reaction buffer containing a specific colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3).[8]

-

Incubation: Incubate the plate at 37°C for 2-4 hours.[8]

-

Data Acquisition: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the level of caspase activity.[8]

Mandatory Visualizations

Caption: this compound Apoptosis Signaling Pathway.

Caption: Experimental Workflow for Apoptosis Study.

Caption: Logical Flow of CuIIa-Induced Cellular Events.

Conclusion and Future Perspectives

This compound induces apoptosis through a robust and interconnected molecular mechanism, primarily by inhibiting pro-survival pathways like JAK/STAT3 and activating the intrinsic mitochondrial pathway, culminating in the activation of the caspase cascade. Its ability to modulate the Bcl-2 protein family is central to its pro-apoptotic efficacy. The interplay with autophagy adds another layer of complexity, suggesting that CuIIa can manipulate multiple cell fate decision pathways.

For drug development professionals, this compound and its more potent, synthetically modified derivatives present a promising class of compounds for cancer chemotherapy.[17] Future research should focus on elucidating the precise molecular targets, exploring synergistic combinations with other chemotherapeutic agents, and evaluating its efficacy and safety in more complex in vivo models to translate its potent anti-cancer activity into clinical applications.

References

- 1. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound promotes the immunogenic cell death-inducing effect of doxorubicin and modulates immune microenvironment in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcancer.org [jcancer.org]

- 8. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cucurbitacin IIb from Ibervillea sonorae Induces Apoptosis and Cell Cycle Arrest via STAT3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cucurbitacin induces autophagy through mitochondrial ROS production which counteracts to limit caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of this compound derivatives with apoptosis-inducing capabilities in human cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Cucurbitacin I inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Cucurbitacin IIa: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Cucurbitacin IIa (CuIIa), a tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family.[1] For years, cucurbitacins have been recognized for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral effects.[1][2] This document synthesizes current research on CuIIa, focusing on its mechanisms of action, quantitative effects on inflammatory models, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of CuIIa as a potential therapeutic agent.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inducing apoptosis and enhancing autophagy in activated inflammatory cells, rather than by directly inhibiting common pro-inflammatory signaling pathways.

Induction of Apoptosis and Enhancement of Autophagy

A primary anti-inflammatory mechanism of CuIIa involves the targeted removal of activated macrophages. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, CuIIa was shown to induce significant, caspase-3-dependent apoptosis.[3] Interestingly, this effect was selective for LPS-stimulated cells; CuIIa did not cause apoptosis in unstimulated macrophages.[3] This suggests a mechanism that specifically targets activated, pro-inflammatory cells.

Simultaneously, CuIIa enhances autophagy in these cells, a cellular process for degrading and recycling cellular components. This was evidenced by increased levels of LC3-II conjugates, a key marker of autophagosome formation.[3] The combined induction of apoptosis and enhancement of autophagy in activated macrophages contributes significantly to the resolution of the inflammatory response.[3]

Modulation of Cellular Signaling Pathways

While CuIIa's primary anti-inflammatory action in macrophages appears to be apoptosis and autophagy induction, its family members (cucurbitacins) are well-known modulators of key signaling pathways integral to both inflammation and cell survival. Research on CuIIa and its analogues suggests interference with the following pathways, which are critical in various cell types, including cancer and immune cells.[1]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Various cucurbitacins are potent inhibitors of this pathway, particularly by preventing the phosphorylation and activation of JAK2 and STAT3.[4][5] This inhibition blocks the downstream transcription of genes involved in cell survival and proliferation. While some studies suggest CuIIa's effects are independent of JAK2/STAT3 phosphorylation in specific contexts, its role in regulating this pathway remains a key area of investigation for its pharmacological effects.[1][5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation and stress responses. CuIIa has been shown to interfere with the EGFR-MAPK signaling cascade in A549 lung cancer cells, leading to cell cycle arrest and apoptosis.[6][7] Although one study noted that CuIIa did not suppress MAPK activation in LPS-stimulated macrophages, its documented effects in other cell types suggest that pathway modulation is context-dependent.[3][6]

It is important to note a key finding from research on LPS-stimulated RAW 264.7 cells, where CuIIa did not suppress the synthesis of tumor necrosis factor-alpha (TNF-α) or the activation of the MAPK and NF-κB pathways.[3] This distinguishes its mechanism from many classic anti-inflammatory drugs and highlights the importance of apoptosis and autophagy induction in its specific anti-inflammatory profile in this model.

Quantitative Data: Cytotoxicity

Before assessing the anti-inflammatory effects of any compound in vitro, it is crucial to determine its cytotoxic concentration range. This ensures that the observed effects are due to specific pharmacological activity rather than general cell death. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, including cell growth.

The following table summarizes the reported cytotoxic IC50 values for this compound against various human cell lines. This data is essential for designing experiments where cell viability must be maintained to study specific anti-inflammatory mechanisms.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 31.5 | [8] |

| Hep3B | Liver Cancer | 28.1 | [8] |

| HeLa | Cervical Cancer | 0.389 | [9] |

| A549 | Lung Cancer | 0.108 | [9] |

| SKOV3 | Ovarian Cancer | 1.2 ± 0.01 (Derivative 2) | [9][10] |

Note: The IC50 values highlight the potent cytotoxic nature of CuIIa, particularly against certain cancer cell lines. When designing anti-inflammatory assays, concentrations should be kept well below the cytotoxic threshold for the specific cell type being used (e.g., RAW 264.7 macrophages) to avoid confounding results.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the anti-inflammatory effects of this compound.

General Experimental Workflow

A typical in vitro study to assess the anti-inflammatory effects of CuIIa on macrophages follows a structured workflow from cell preparation to endpoint analysis.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are commonly used for in vitro inflammation studies.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that allows for logarithmic growth during the experiment (e.g., 5 x 10⁴ cells/well in a 96-well plate). Allow cells to adhere overnight.

-

Treatment:

-

Remove the old medium.

-

Add fresh medium containing various concentrations of this compound. A typical concentration range for initial screening might be 0.1 µM to 50 µM, based on known cytotoxicity data.[8]

-

Pre-incubate with CuIIa for 1-2 hours.

-

Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, to all wells except the negative control.

-

Incubate for the desired period (e.g., 24 hours).

-

Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxicity of CuIIa.

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Procedure:

-

Following the treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium.

-

Add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Quantification of Inflammatory Cytokines (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.

-

Sample Collection: After the incubation period, collect the culture supernatant from each well. Centrifuge to pellet any detached cells and use the clear supernatant for analysis.

-

ELISA Procedure:

-

Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for the specific cytokine of interest.

-

Follow the manufacturer's protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (the collected supernatant).

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

-

Analysis: Calculate the cytokine concentration in each sample by comparing its absorbance to the standard curve generated from known concentrations of the cytokine.

Analysis of Signaling Proteins (Western Blot)

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in inflammatory signaling pathways (e.g., p-STAT3, Caspase-3, LC3-II).

-

Cell Lysis:

-

After treatment, wash the cells in 6-well plates with ice-cold PBS.

-

Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a specific primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

In vitro evidence demonstrates that this compound possesses significant anti-inflammatory properties, primarily driven by its ability to selectively induce apoptosis and enhance autophagy in activated macrophages.[3] This mechanism of action, which involves the removal of inflammatory cells rather than the direct suppression of common inflammatory mediators like TNF-α or pathways like NF-κB in the macrophage model, presents a distinct and potentially valuable therapeutic strategy.[3] While its effects on the JAK/STAT and MAPK pathways are noted in other cellular contexts, further research is needed to fully elucidate their role in its anti-inflammatory activity.[1][6] The quantitative data on its high cytotoxicity underscores the importance of careful dose-selection in experimental design.[8][9] The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in treating inflammatory diseases.

References

- 1. This compound: A review of phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces caspase-3-dependent apoptosis and enhances autophagy in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]